

## Nifeviroc stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025



## Application Notes and Protocols for Nifeviroc A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the preparation and storage of **Nifeviroc** stock solutions, a critical step for ensuring experimental reproducibility and accuracy. **Nifeviroc** is an orally active C-C chemokine receptor type 5 (CCR5) antagonist, primarily utilized in research focused on the inhibition of HIV-1 entry into host cells.[1][2][3]

## **Physicochemical Properties and Solubility**

Proper handling and solubilization of **Nifeviroc** are paramount for its effective use in in vitro and in vivo studies. The following table summarizes key physicochemical and solubility data for **Nifeviroc**.



| Property                   | Value                                                                        | Source |
|----------------------------|------------------------------------------------------------------------------|--------|
| Molecular Weight           | 590.71 g/mol                                                                 | [4]    |
| Molecular Formula          | C33H42N4O6                                                                   | [4]    |
| Appearance                 | Solid Powder                                                                 | [4]    |
| Solubility in DMSO         | Soluble                                                                      | [4]    |
| Solubility in Formulations | ≥ 2.5 mg/mL (4.23 mM) in 10%<br>DMSO, 40% PEG300, 5%<br>Tween-80, 45% Saline | [1]    |
| Solubility in Formulations | ≥ 2.5 mg/mL (4.23 mM) in 10%<br>DMSO, 90% Corn Oil                           | [1]    |

## **Experimental Protocols**

## Protocol 1: Preparation of a 10 mM Nifeviroc Stock Solution in DMSO

This protocol details the preparation of a concentrated **Nifeviroc** stock solution in Dimethyl Sulfoxide (DMSO).

#### Materials:

- Nifeviroc powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated analytical balance
- Vortex mixer
- · Pipettes and sterile, filtered pipette tips

#### Procedure:



- Preparation: In a sterile environment (e.g., a laminar flow hood), bring the Nifeviroc powder and DMSO to room temperature.
- Weighing: Accurately weigh the desired amount of Nifeviroc powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.91 mg of Nifeviroc (Molecular Weight: 590.71 g/mol ).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the
   Nifeviroc powder. For the example above, add 1 mL of DMSO.
- Mixing: Tightly cap the vial and vortex thoroughly until the Nifeviroc is completely dissolved.
   Gentle warming (not exceeding 37°C) or sonication can be used to aid dissolution if precipitation is observed.[1]
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[1]
- Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

## Protocol 2: Preparation of Nifeviroc Formulation for In Vivo Studies

This protocol provides a method for preparing a **Nifeviroc** formulation suitable for in vivo administration, based on established solubility data.[1]

#### Materials:

- 10 mM Nifeviroc stock solution in DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes



Vortex mixer

#### Procedure:

- Solvent Preparation: Prepare the vehicle by mixing the solvents in the specified ratios. For a
  final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the
  components should be added sequentially.
- Stepwise Addition: For a 1 mL final volume, begin with the required volume of the Nifeviroc DMSO stock solution. For instance, to achieve a final concentration of 2.5 mg/mL, add 100 μL of a 25 mg/mL Nifeviroc stock in DMSO.
- Mixing: Add 400 μL of PEG300 to the DMSO solution and mix thoroughly.
- Emulsification: Add 50  $\mu$ L of Tween-80 and vortex until the solution is homogenous.
- Final Volume Adjustment: Add 450 μL of saline to bring the total volume to 1 mL. Mix thoroughly. This formulation should be prepared fresh on the day of use.[1]

### Storage and Stability

Proper storage of **Nifeviroc**, both in its solid form and as a stock solution, is crucial for maintaining its chemical integrity and biological activity.



| Form           | Storage<br>Temperature | Duration | Storage Conditions                                                                                                    |
|----------------|------------------------|----------|-----------------------------------------------------------------------------------------------------------------------|
| Solid Powder   | -20°C                  | 1 year   | Dry, dark<br>environment.[4]                                                                                          |
| Stock Solution | -80°C                  | 6 months | Sealed, protected from moisture and light.[1]                                                                         |
| Stock Solution | -20°C                  | 1 month  | Sealed, protected from moisture and light.[1]                                                                         |
| Stock Solution | 0 - 4°C                | 1 month  | Sealed, protected from moisture and light (Note: -20°C or -80°C is generally recommended for long-term stability).[4] |

Note: To ensure the highest quality results, it is recommended to use freshly prepared solutions. If storage is necessary, adhere to the conditions that best preserve the compound's stability. Avoid repeated freeze-thaw cycles.[1]

# Mechanism of Action: Nifeviroc as a CCR5 Antagonist

**Nifeviroc** functions as a CCR5 antagonist, a class of drugs that blocks the entry of certain strains of HIV-1 into host cells. The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of **Nifeviroc**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Nifeviroc|cas 934740-33-7|DC Chemicals [dcchemicals.com]
- 3. Determination of nifeviroc, a novel CCR5 antagonist: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allgenbio.com [allgenbio.com]
- To cite this document: BenchChem. [Nifeviroc stock solution preparation and storage].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678858#nifeviroc-stock-solution-preparation-and-storage]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com